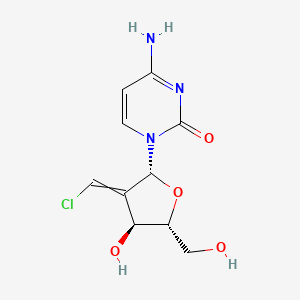
2'-(Chloromethylidene)-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Chloromethylidene)-2’-deoxycytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but with a chloromethylidene group replacing the hydroxyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethylidene)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2’-(Chloromethylidene)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’-(Chloromethylidene)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloromethylidene group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2’-(Chloromethylidene)-2’-deoxycytidine, each with distinct chemical and biological properties.
科学的研究の応用
2’-(Chloromethylidene)-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2’-(Chloromethylidene)-2’-deoxycytidine involves its incorporation into DNA during replication. The chloromethylidene group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and nucleases.
類似化合物との比較
2’-(Chloromethylidene)-2’-deoxycytidine is unique compared to other nucleoside analogs due to the presence of the chloromethylidene group. Similar compounds include:
2’-Deoxycytidine: The parent compound without the chloromethylidene modification.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-C-Methylcytidine: Another modified nucleoside with antiviral activity.
The uniqueness of 2’-(Chloromethylidene)-2’-deoxycytidine lies in its specific chemical structure, which imparts distinct biological activities not observed in other nucleoside analogs.
特性
CAS番号 |
156879-76-4 |
|---|---|
分子式 |
C10H12ClN3O4 |
分子量 |
273.67 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-3-(chloromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12ClN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/t6-,8+,9-/m1/s1 |
InChIキー |
CKFXPGFKKLFZFY-BWVDBABLSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(=CCl)[C@@H]([C@H](O2)CO)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(=CCl)C(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
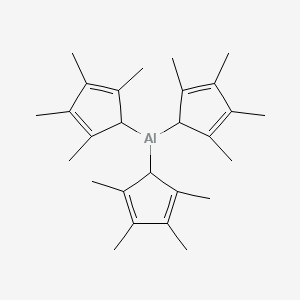
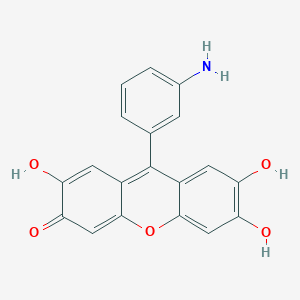
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
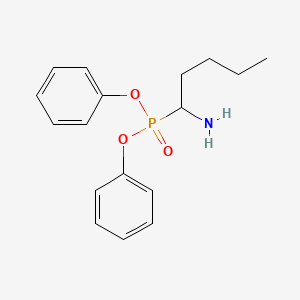
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)


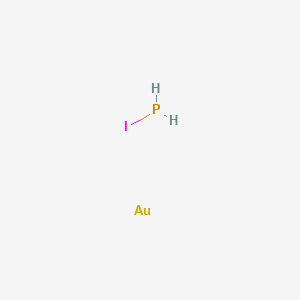


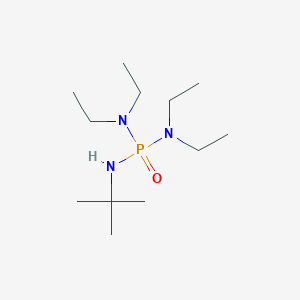
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
